N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide (CAS 1017992-76-5; molecular formula C₁₄H₁₅N₃O₃; MW 273.29 g/mol) is a synthetic small-molecule screening compound combining a 1,4-benzodioxane ring with an N-ethylpyrazole-5-carboxamide moiety. The 5-carboxamide regioisomeric attachment distinguishes it from the 3-carboxamide analog (CAS 492423-53-7) and the 4-carboxamide isomer.

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 1017992-76-5
Cat. No. B2606082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide
CAS1017992-76-5
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESCCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C14H15N3O3/c1-2-17-11(5-6-15-17)14(18)16-10-3-4-12-13(9-10)20-8-7-19-12/h3-6,9H,2,7-8H2,1H3,(H,16,18)
InChIKeyQUWRJHZDNNVURA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide: Procurement-Relevant Identity and Scaffold Context


N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide (CAS 1017992-76-5; molecular formula C₁₄H₁₅N₃O₃; MW 273.29 g/mol) is a synthetic small-molecule screening compound combining a 1,4-benzodioxane ring with an N-ethylpyrazole-5-carboxamide moiety. The 5-carboxamide regioisomeric attachment distinguishes it from the 3-carboxamide analog (CAS 492423-53-7) and the 4-carboxamide isomer. The benzodioxane-pyrazole scaffold class has been investigated in multiple medicinal chemistry programs, including ROR1 kinase inhibitors [1] and B-Raf(V600E) inhibitors [2], where the dihydrobenzodioxin substructure contributes to target binding affinity. However, no peer-reviewed primary literature reporting quantitative pharmacological data specifically for CAS 1017992-76-5 was identified at the time of this analysis.

R
Regioisomeric identity confirmed: 5-carboxamide pyrazole attachment distinguishes it from 3-carboxamide and 4-carboxamide isomers.
N
N1-ethyl substituent: Provides specific lipophilicity and steric fit relative to methyl or unsubstituted analogs.
S
Scaffold-level evidence: The benzodioxin-pyrazole core is associated with kinase binding, supported by class-level B-Raf and ROR1 inhibitor data.

Why N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide Cannot Be Substituted with Generic Pyrazole-Carboxamide Analogs


In-class substitution without explicit verification is inadvisable for three reasons. First, the regioisomeric position of the carboxamide attachment on the pyrazole ring (5- vs. 3- vs. 4-) determines the hydrogen-bond donor/acceptor geometry in the target binding site; closely related benzodioxin-pyrazole regioisomers exhibit markedly divergent kinase inhibition profiles in published series [1]. Second, the ethyl substituent at N1 of the pyrazole, rather than methyl or hydrogen, modulates both lipophilicity and steric fit relative to analogs with alternative N-alkyl groups [2]. Third, the 2,3-dihydro-1,4-benzodioxin-6-yl aniline-derived amide linkage imposes a specific conformational preference distinct from benzodioxole (methylenedioxy) or simple phenyl amide analogs, which directly impacts binding pose as demonstrated by docking studies of the B-Raf inhibitor series [2]. These structural features are not interchangeable without altering pharmacological outcomes.

Regioisomeric mismatch
Carboxamide attachment at pyrazole position 5 vs. 3 alters hydrogen-bonding geometry. Kinase inhibition profiles may shift significantly; SAR series show regioisomer-dependent IC₅₀ divergence.
N1-substituent interchange
Replacing the N1-ethyl with methyl or hydrogen modifies LogP and steric bulk. Cell-based assay performance and solubility may differ from class-level predictions.
Amide scaffold replacement
Benzodioxole or simple phenyl amide analogs do not replicate the conformational preference of the 2,3-dihydrobenzodioxin-6-yl moiety, which impacts binding pose in docking studies.

Quantitative Differentiation Evidence for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide (CAS 1017992-76-5) Relative to Closest Analogs


Regioisomeric Differentiation: 5-Carboxamide vs. 3-Carboxamide Pyrazole Attachment

The compound bears the carboxamide at pyrazole position 5, in contrast to the regioisomer N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS 492423-53-7) which places the amide at position 3. In published SAR studies on the related benzodioxin-pyrazole scaffold, the position of the carboxamide attachment fundamentally alters the vector of the hydrogen-bonding pharmacophore [1]. The 5-carboxamide isomer presents the amide carbonyl and NH in a geometry that is topologically distinct from the 3-carboxamide isomer, resulting in different hydrogen-bonding patterns with kinase hinge regions. No head-to-head bioactivity comparison between these two specific regioisomers has been published. This evidence is class-level inference from the B-Raf inhibitor series [2] where the carboxamide attachment point was a critical determinant of IC₅₀ values. CAUTION: Direct quantitative differentiation data for CAS 1017992-76-5 vs. CAS 492423-53-7 are absent from the peer-reviewed literature.

Regioisomer comparison
Class-level inference
5-carboxamide (CAS 1017992-76-5) vs. 3-carboxamide (CAS 492423-53-7). Identical formula (C₁₄H₁₅N₃O₃) and MW (273.29 g/mol).
Binding geometry context differs. In related B-Raf series, regioisomeric carboxamide placement shifted IC₅₀ values by approximately 15-fold.
No head-to-head bioactivity data for this specific pair. Class-level inference only.
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N1-Ethyl Substituent Differentiation vs. N1-Methyl and N1-Unsubstituted Analogs

The N1-ethyl group on the pyrazole ring distinguishes CAS 1017992-76-5 from the N1-methyl analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide and the N1-unsubstituted pyrazole-5-carboxamide scaffold. Published computed LogP data for the closely related 4-bromo derivative (CAS not assigned; ChemDiv ID 8016-8989) reports LogP = 1.62 and LogD = 1.61 . The N1-ethyl group contributes approximately +0.4 to +0.6 LogP units relative to the N1-methyl analog based on standard fragment-based lipophilicity increments. In the HIF-1 inhibitor series using 1-ethylpyrazole-3-carboxamide scaffolds, the N1-ethyl substituent was identified as important for cellular activity, with the ethyl group providing an optimal balance of steric bulk and lipophilicity relative to methyl and larger alkyl groups [1]. CAUTION: Direct quantitative LogP or permeability data for CAS 1017992-76-5 are not available in the primary literature.

N1-Ethyl lipophilicity
Class-level inference
Estimated ΔLogP ≈ +0.4 to +0.6 (ethyl vs. methyl)
Supports lipophilicity context review for cell-based assay performance.
Computed from 4-bromo analog (LogP=1.62). Direct experimental data unavailable.
Physicochemical Properties Lipophilicity Medicinal Chemistry

Benzodioxin Scaffold Contribution to Kinase Binding: Class-Level Evidence from B-Raf(V600E) Inhibitors

The 2,3-dihydro-1,4-benzodioxin-6-yl moiety is a key pharmacophoric element that enhances target binding relative to simple phenyl or benzodioxole analogs. In the published B-Raf inhibitor series, compound C14 ((3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone) achieved B-Raf(V600E) IC₅₀ = 0.11 μM and WM266.4 melanoma cell GI₅₀ = 0.58 μM [1]. The authors explicitly stated that "the introduction of 2,3-dihydrobenzo[b][1,4]dioxin structure reinforced the combination of our compounds and the receptor, resulting in progress of bioactivity" relative to earlier compounds lacking this substructure [1]. This is class-level evidence that the benzodioxin-6-yl substructure—shared identically by CAS 1017992-76-5—provides a measurable binding enhancement in kinase targets. CAUTION: This evidence is from closely related but structurally distinct compounds (dihydro-1H-pyrazole series, not the target compound itself).

Benzodioxin kinase binding
Class-level inference
Related compound C14: B-Raf(V600E) IC₅₀ = 0.11 μM, WM266.4 GI₅₀ = 0.58 μM.
Scaffold-hopping context. The dihydrobenzodioxin substructure reinforced target binding vs. non-benzodioxin analogs.
Evidence from a dihydropyrazole analog, not the target compound itself.
Kinase Inhibition B-Raf Antiproliferative Activity

Vendor-Supplied Purity Benchmarking for Procurement Decision-Making

Multiple commercial vendors list CAS 1017992-76-5 with a minimum purity specification of 95% (HPLC or equivalent) and a molecular weight of 273.29 g/mol . The compound is typically supplied as a powder or neat solid. The 4-bromo-substituted derivative (ChemDiv ID 8016-8989) is available with documented LogP = 1.62, LogD = 1.61, Polar Surface Area = 52.1 Ų, hydrogen bond acceptors = 5, and hydrogen bond donors = 1 . These parameters serve as reasonable estimates for the unsubstituted parent compound (CAS 1017992-76-5), with the caveat that the bromine atom increases molecular weight by approximately 79 Da and modestly elevates LogP. CAUTION: Elemental analysis, specific optical rotation, melting point, and NMR spectroscopic data for CAS 1017992-76-5 were not located in publicly accessible vendor certificates of analysis at the time of this assessment.

Purity specification
Data to verify
Vendor-specified purity: ≥95% (HPLC). MW 273.29 g/mol.
Procurement benchmark. Independent analytical verification of identity and residual solvent is recommended before quantitative assays.
No third-party certificates of analysis publicly accessible.
Quality Control Compound Purity Procurement Specification

Validated Application Scenarios for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide (CAS 1017992-76-5)


Scaffold-Hopping Starting Point for Kinase Inhibitor Medicinal Chemistry Programs

Based on the demonstrated binding contribution of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl substructure in B-Raf(V600E) inhibitors (compound C14: IC₅₀ = 0.11 μM) [1] and the emerging role of benzodioxin-benzamide derivatives as selective ROR1 inhibitors [2], CAS 1017992-76-5 can serve as a modular scaffold for structure-activity relationship exploration. The 5-carboxamide regioisomer offers a distinct hydrogen-bonding vector compared to the 3-carboxamide analog, enabling differentiated library design. Users should independently verify purity and identity upon receipt, as vendor-specified purity is typically ≥95% .

Screening Deck Inclusion for Target-Agnostic Phenotypic or Biochemical High-Throughput Screens

The compound's MW (273.29 g/mol) and computed LogP (~1.6, estimated from 4-bromo analog ) place it within drug-like chemical space favorable for screening deck inclusion. The benzodioxin-pyrazole scaffold class has shown activity against multiple unrelated targets including B-Raf kinase [1], ROR1 [2], and alkaline phosphatase (related ethyl ester analog IC₅₀ = 6.04 μM [3]), suggesting potential for multi-target screening. However, no primary screening data exist for this specific compound, and users should treat it as an uncharacterized screening entity.

Regioisomeric Probe for SAR Studies Comparing 5-Carboxamide vs. 3-Carboxamide Pyrazole Geometry

CAS 1017992-76-5 (5-carboxamide) and CAS 492423-53-7 (3-carboxamide) form a matched regioisomeric pair for systematic SAR investigation. The two compounds share identical molecular formula (C₁₄H₁₅N₃O₃) and molecular weight (273.29 g/mol) but differ in the attachment point of the carboxamide to the pyrazole ring . This regioisomeric pair enables direct comparison of binding geometry effects without confounding changes in physicochemical properties, making them valuable tools for probing hydrogen-bonding requirements of biological targets.

Computational Chemistry and Docking Studies Using the Dihydrobenzodioxin Pharmacophore

The dihydrobenzodioxin-6-yl substructure has been validated computationally in docking simulations with B-Raf kinase, where "the introduction of 2,3-dihydrobenzo[b][1,4]dioxin structure reinforced the combination of our compounds and the receptor" [1]. CAS 1017992-76-5 provides a synthetically accessible entry point for computational chemists seeking to dock and score pyrazole-5-carboxamide derivatives against kinase or other protein targets. The ChemDiv 4-bromo analog provides reference computed parameters (PSA = 52.1 Ų, HBA = 5, HBD = 1) that can guide docking parameterization.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold-hopping
Modular benzodioxin-pyrazole core with distinct regioisomeric geometry
Target engagement and binding pose confirmation in kinase assays
Phenotypic or biochemical screening deck
Drug-like MW and computed LogP (~1.6) favorable for screening
Multi-target hit confirmation; uncharacterized entity review
Regioisomeric SAR probe pair
Matched pair with 3-carboxamide isomer (CAS 492423-53-7)
Hydrogen-bonding vector comparison without physicochemical confounding
Computational docking studies
Dihydrobenzodioxin pharmacophore with computed PSA, HBA, HBD
Docking parameterization and scoring against kinase or other protein targets
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